SAR-100842

Descripción general

Descripción

SAR-100842 is a potent orally available selective antagonist of the LPA1 receptor.

Aplicaciones Científicas De Investigación

Tratamiento de la Esclerodermia Sistémica

SAR-100842 se ha estudiado como un posible tratamiento para pacientes con esclerodermia sistémica cutánea difusa (dcSSc). Un estudio involucró una fase de 8 semanas doble ciego, aleatorizado, controlado con placebo, seguido de una extensión de etiqueta abierta de 16 semanas {svg_1}. El compuesto, actuando como un antagonista del receptor 1 del ácido lisofosfatídico, mostró promesa en la seguridad y la identificación de biomarcadores relacionados con la patogenia de la enfermedad {svg_2}.

Inhibición de la Fibrosis

Los estudios preclínicos genéticos y farmacológicos han indicado el papel de this compound en la inhibición de la fibrosis, uno de los procesos clave en la esclerodermia sistémica. El impacto del compuesto en los biomarcadores de la piel de la actividad de la enfermedad y su eficacia clínica en la reducción de la fibrosis se han explorado en ensayos clínicos {svg_3}.

Manejo de la Microangiopatía

Los efectos de this compound sobre la microangiopatía, otro aspecto crítico de la esclerodermia sistémica, se han investigado. El potencial del compuesto para aliviar los síntomas de la microangiopatía a través de su acción antagonista en el receptor LPA1 ha sido objeto de investigación {svg_4}.

Control de la Inmunoinflamación

El compuesto se ha asociado con el control de la inmunoinflamación. Los estudios han evaluado su seguridad y eficacia en el manejo de los procesos inmunoinflamatorios, particularmente en pacientes con esclerodermia sistémica {svg_5}.

Modulación de la Expresión Genética

La investigación también se ha centrado en la capacidad de this compound para modular la expresión genética. Se ha utilizado para identificar una firma genética inducida por LPA en la piel de los pacientes, que podría servir como un biomarcador para la esclerodermia sistémica {svg_6}.

Impacto en la Transducción de Señales

This compound ha mostrado actividad inhibitoria sobre la transducción de señales Gαq en líneas celulares que expresan el receptor LPA1. Esto sugiere su posible aplicación en enfermedades donde la señalización mediada por LPA1 es un factor contribuyente {svg_7}.

Compromiso con el Objetivo

El compuesto ha demostrado un compromiso exitoso con el objetivo al reducir ciertos niveles de ARNm de marcadores inducidos por LPA en la piel, como Wnt2, PAI1 y SFRP4. Esto indica su posible utilidad en terapias dirigidas {svg_8}.

Perfil de Seguridad y Tolerabilidad

Por último, this compound se ha evaluado por su seguridad y tolerabilidad en pacientes. Los eventos adversos más frecuentes informados fueron dolor de cabeza, diarrea y náuseas, pero el perfil de seguridad general se consideró aceptable {svg_9}.

Mecanismo De Acción

Target of Action

SAR-100842, also known as Y76WZ464EY, CZN001, FIPAXALPARANT, Edg-2 receptor inhibitor 1, or 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid, is a potent, selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1) . LPAR1 is involved in several key processes of systemic sclerosis, including fibrosis, microangiopathy, and immunoinflammation .

Mode of Action

This compound interacts with its target, LPAR1, by inhibiting its function. This inhibition results in a reduction of the LPA-driven Gαi signaling, with an IC50 of 52.5 ± 12 nM . It also shows weak inhibitory activity (25-30%) on the LPA-driven Gαq signaling in RH7777 cells expressing LPAR1 .

Biochemical Pathways

The inhibition of LPAR1 by this compound affects several biochemical pathways. It reduces the migration of cells, such as MDA-MD-231T and 4T1-Luc2, through a collagen membrane to FBS and LPA chemoattractants . It also leads to a greater reduction of some skin LPA-induced marker mRNA levels (e.g., Wnt2, PAI1, and SFRP4) compared to placebo, indicating successful target engagement .

Pharmacokinetics

It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The administration of this compound results in a reduction of skin thickness assessed by mRSS . The clinical efficacy of this compound is supported by biological evidence of LPA target engagement . These results suggest that this compound may be an effective treatment for diffuse cutaneous systemic sclerosis (dcSSc), although this needs to be confirmed in larger controlled trials .

Action Environment

It is known that this compound was well tolerated in patients with dcssc , suggesting that it may have a favorable safety profile in the physiological environment of these patients

Propiedades

IUPAC Name |

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDTNUCCXWTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195941-38-8 | |

| Record name | SAR-100842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fipaxalparant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Fipaxalparant interact with its target and what are the downstream effects?

A1: Fipaxalparant acts as a selective negative allosteric modulator of lysophosphatidic acid receptor 1 (LPAR1). [, ] This means that it binds to a site distinct from the active site of LPAR1, reducing its activity. LPAR1, when activated, plays a role in fibrotic processes. By inhibiting LPAR1, fipaxalparant aims to reduce the signaling pathways associated with fibrosis, offering a potential therapeutic approach for diseases like systemic sclerosis and idiopathic pulmonary fibrosis.

Q2: What is the impact of food on the pharmacokinetics of Fipaxalparant?

A2: Studies in healthy volunteers revealed that a high-fat meal significantly increased the maximum observed concentration (Cmax) and area under the curve (AUC) of fipaxalparant. [] Specifically, a high-fat meal increased Cmax and AUC by approximately 1.9-fold and 2.1-fold, respectively, compared to fasted conditions. This information is crucial for determining appropriate dosing regimens in clinical settings, as administration with food may enhance absorption and overall exposure to the drug.

Q3: What are the known in vivo effects of Fipaxalparant and what is its current clinical trial status?

A3: While detailed in vivo efficacy data wasn't provided in the abstracts, fipaxalparant has progressed to phase 2 clinical trials for diffuse cutaneous systemic sclerosis and idiopathic pulmonary fibrosis. [, ] This advancement indicates promising preclinical findings and supports further investigation of its therapeutic potential in human subjects. The ongoing trials aim to evaluate the safety and efficacy of fipaxalparant in these patient populations and further elucidate its mechanism of action in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

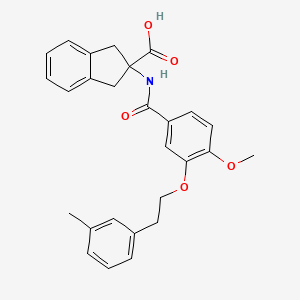

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)